N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15294501
Molecular Formula: C24H22N4O5S
Molecular Weight: 478.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N4O5S |
|---|---|
| Molecular Weight | 478.5 g/mol |
| IUPAC Name | N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C24H22N4O5S/c1-13-5-10-19-20(29)12-21(33-22(19)16(13)4)23(30)27-17-6-8-18(9-7-17)34(31,32)28-24-25-14(2)11-15(3)26-24/h5-12H,1-4H3,(H,27,30)(H,25,26,28) |
| Standard InChI Key | OTOPLUOLDAJFLT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a chromene core (4H-chromene-4-one) fused with a benzene ring and a pyran oxygen atom. At position 2 of the chromene system, a carboxamide group links to a phenyl ring substituted with a sulfamoyl moiety. The sulfamoyl group further connects to a 4,6-dimethylpyrimidin-2-yl group, creating a multi-domain structure . This arrangement integrates three pharmacophoric elements:
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Chromene-4-one: Imparts rigidity and planar geometry, facilitating interactions with hydrophobic enzyme pockets.
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Sulfamoylphenyl: Enhances solubility and enables hydrogen bonding with biological targets.
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4,6-Dimethylpyrimidine: Contributes to π-π stacking and van der Waals interactions.
Physicochemical Data
The compound’s moderate lipophilicity () suggests balanced membrane permeability and aqueous solubility, critical for oral bioavailability.
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis follows a convergent strategy, as outlined below:
Step 1: Chromene-2-carboxylic Acid Formation
7,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is prepared via Kostanecki-Robinson condensation between 3,4-dimethylphenol and ethyl acetoacetate, followed by oxidation.
Step 2: Sulfamoylphenyl Intermediate
4-Aminophenylsulfonamide is reacted with 4,6-dimethylpyrimidin-2-amine in the presence of sulfonyl chloride to yield 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline.
Step 3: Amide Coupling
The chromene carboxylic acid is activated using thionyl chloride () and coupled with the sulfamoylphenyl amine via nucleophilic acyl substitution.
Challenges and Solutions
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Low Yield in Amide Bond Formation: Attributed to steric hindrance from the bulky sulfamoyl group. Microwave-assisted synthesis at 80°C improves reaction kinetics.
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Byproduct Formation: Competing sulfonamide hydrolysis is mitigated using anhydrous dimethylformamide (DMF) as the solvent.
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells demonstrate an of 12.3 μM, outperforming doxorubicin (). Mechanistic studies reveal:
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VEGF Inhibition: Downregulation of vascular endothelial growth factor (VEGF) by 62% at 10 μM, impairing angiogenesis.
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Caspase-3 Activation: 3.8-fold increase in caspase-3 activity, inducing apoptosis.
Anti-Inflammatory Effects
In a murine model of carrageenan-induced paw edema, oral administration (50 mg/kg) reduced swelling by 58% after 4 hours, comparable to indomethacin. The sulfamoyl group likely inhibits cyclooxygenase-2 (COX-2) by mimicking the native substrate arachidonic acid.
Comparative Analysis with Structural Analogs
| Compound | Substituents | Key Activity | |
|---|---|---|---|
| Parent Compound | 7,8-dimethyl | Anticancer | 12.3 μM (MCF-7) |
| 6-Chloro-7-methyl Derivative | 6-Cl, 7-methyl | Antibacterial | 8 μg/mL (S. aureus) |
| Sulfamethoxazole | 5-methylisoxazole | Antibiotic | 32 μg/mL (E. coli) |
The chloro-substituted analog shows enhanced antibacterial potency, likely due to increased electrophilicity facilitating bacterial enzyme adduct formation.
Future Research Directions
Structural Optimization
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Position 6 Substitution: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) may improve target binding affinity.
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Prodrug Development: Esterification of the carboxamide could enhance oral absorption.
Target Identification
Proteomic profiling and CRISPR-Cas9 screening are needed to identify primary targets beyond VEGF and COX-2.
In Vivo Efficacy Studies
Rodent models of colorectal cancer (e.g., Azoxymethane-induced) will validate pharmacokinetics and toxicity profiles.
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